
1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1820684-39-6 . It has a molecular weight of 280.62 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-benzyl-3,3-bis(chloromethyl)azetidine hydrochloride . The InChI code is 1S/C12H15Cl2N.ClH/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H .Chemical Reactions Analysis
While the specific chemical reactions involving 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride are not detailed in the search results, it’s known that aziridines and azetidines can undergo anionic and cationic ring-opening polymerization .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Coatings
Azetidines, like 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride , can be polymerized to create coatings with antibacterial and antimicrobial properties. These coatings are valuable in medical devices and hospital settings to prevent infections .
CO2 Adsorption
The compound’s structure may lend itself to applications in CO2 capture and storage, helping to address climate change by removing CO2 from the atmosphere .
Chelation Therapy
Chelating agents derived from azetidines could potentially be used in chelation therapy, which is a chemical process that removes heavy metals from the body .
Materials Templating
Azetidines can serve as templates for creating new materials with specific properties, useful in various industries including electronics and manufacturing .
Non-viral Gene Transfection
This compound could be used in non-viral gene transfection methods for delivering genetic material into cells without using viruses as vectors, which is safer and less immunogenic .
Drug Delivery Systems
Due to their unique structure, azetidines like 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride could be utilized in designing drug delivery systems that improve the efficacy of pharmaceuticals .
Catalysis
In chemical synthesis, such compounds may act as catalysts or building blocks for catalysts that speed up reactions without being consumed in the process .
Chromatographic Separations
The compound’s properties might make it suitable for use in chromatography, a method for separating mixtures into their individual components for analysis or purification .
Aziridines and azetidines: building blocks for polyamines by anionic… Recent research progress in the synthesis, characterization and…
Safety and Hazards
Orientations Futures
Aziridines and azetidines, which are related to this compound, are being studied for their potential in various applications. They are used as building blocks for polyamines by anionic and cationic ring-opening polymerization. The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . This suggests that 1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride and similar compounds could have promising future applications in these areas.
Propriétés
IUPAC Name |
1-benzyl-3,3-bis(chloromethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N.ClH/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMBIYVXKYXRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(CCl)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,3-bis(chloromethyl)azetidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


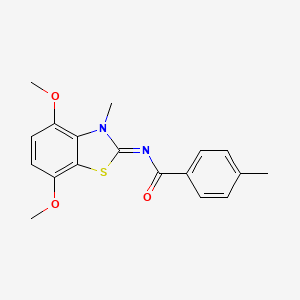
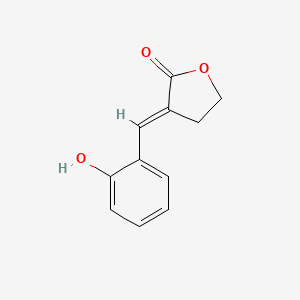
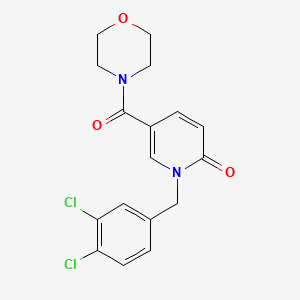

![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)
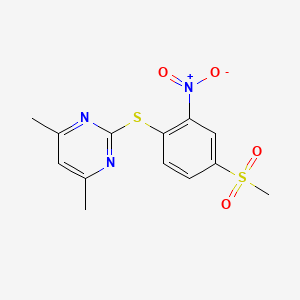
![N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide](/img/structure/B3002836.png)

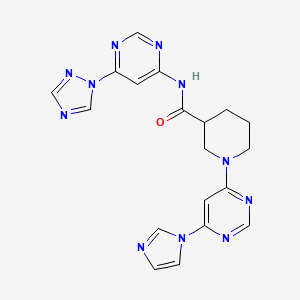
![N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002841.png)
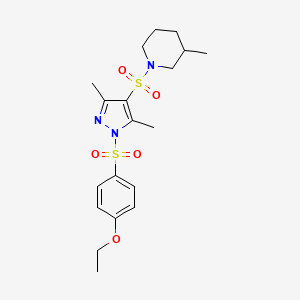
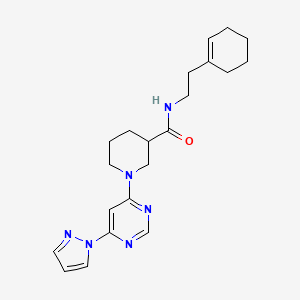
![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3002849.png)